REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][N:16]=3)[C:11](=[O:18])[C:10]([C:19]([O:21]CC)=[O:20])=[CH:9]2)[CH:5]=[CH:6][CH:7]=1.CO.[OH-].[Na+]>O1CCCC1.O.Cl>[Br:1][C:2]1[CH:3]=[C:4]([N:8]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][N:16]=3)[C:11](=[O:18])[C:10]([C:19]([OH:21])=[O:20])=[CH:9]2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)N1C=C(C(C2=CC=CN=C12)=O)C(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
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CUSTOM
|
Details
|
with stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at ca 50° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring for 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1)N1C=C(C(C2=CC=CN=C12)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |